2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole
2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1010557
InChI:
InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)6-11-16-19-20-17(21-16)14-7-9-15(18)10-8-14/h2-11H,1H3/b11-6+
SMILES:
CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H13ClN2O
Molecular Weight:
296.7 g/mol
2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC1010557
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O |
|---|---|
| Molecular Weight | 296.7 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)6-11-16-19-20-17(21-16)14-7-9-15(18)10-8-14/h2-11H,1H3/b11-6+ |
| Standard InChI Key | HIAXARFTNCDONH-IZZDOVSWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C2=NN=C(O2)C3=CC=C(C=C3)Cl |
| SMILES | CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl |
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